Pavinetant

概要

説明

パビネタントは、開発コード名MLE-4901、AZD-4901、AZD-2624、およびAZ-12472520としても知られており、小分子で経口活性のある選択的ニューロキニン-3(NK3)受容体拮抗薬です。アストラゼネカとミレンドセラピューティクスによって、ホットフラッシュと多嚢胞性卵巣症候群(PCOS)の治療のために開発されました。 パビネタントは、統合失調症の治療にも調査されましたが、有効性がないために開発は中止されました .

準備方法

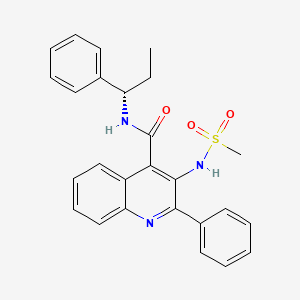

パビネタントの合成は、キノリンコアの調製から始まる複数の手順を伴います。重要な合成経路には、3-(メタンスルホンアミド)-2-フェニルキノリン-4-カルボン酸の形成が含まれ、これは次に(1S)-1-フェニルプロピルアミンとカップリングして最終化合物となります。 反応条件は、通常、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

化学反応解析

パビネタントは、以下を含むさまざまな化学反応を起こします。

酸化: パビネタントは、特定の条件下で酸化されてスルホキシドとスルホンを形成できます。

還元: 還元反応は、パビネタントを対応するアミンとアルコールに変換できます。

科学研究への応用

パビネタントは、その潜在的な治療的用途について広く研究されてきました。

化学: パビネタントは、NK3受容体拮抗薬とその化学的性質を研究するためのモデル化合物として役立ちます。

生物学: さまざまな生物学的プロセスにおけるNK3受容体の役割を理解するために研究で使用されます。

医学: パビネタントは、ホットフラッシュ、PCOS、統合失調症の治療のために調査されました。開発は中止されましたが、これらの病状の治療に関する貴重な洞察を提供しました。

化学反応の分析

Pavinetant undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound into its corresponding amines and alcohols.

科学的研究の応用

Pavinetant, also known as MLE-4901 or AZD-4901, is a selective neurokinin-3 (NK3) receptor antagonist . It is a small molecule administered orally . this compound was developed for the treatment of schizophrenia, hot flashes, and polycystic ovary syndrome (PCOS) . However, its development for schizophrenia was halted due to a lack of effectiveness . Clinical trials for polycystic ovary syndrome and hot flashes were also discontinued because the clinical risks exceeded the benefits, and abnormal liver function was observed .

Scientific Research Applications

This compound has been studied in clinical trials for safety and the treatment of schizophrenia . It functions as a neurokinin-3 receptor antagonist and an antipsychotic agent .

Neurokinin-3 Receptor Antagonist

this compound is a neurokinin-3 receptor antagonist . Neurokinins are peptide neurotransmitters, including neurokinin A, substance P, and neurokinin B, found throughout the central nervous system .

Menopausal Hot Flashes

As MLE4901, this compound completed a Phase 2 clinical trial for managing menopausal hot flashes . One study showed that women receiving MLE4901 experienced a 72% reduction in hot flash frequency by day 3, compared to a 20% reduction in the placebo group . However, Phase 2 studies with this compound were discontinued because some women experienced transient elevations of liver transaminase enzymes . Concerns regarding its association with rising liver transaminases resulted in its discontinuation .

作用機序

パビネタントは、ニューロキニン-3(NK3)受容体を選択的に拮抗することにより、その効果を発揮します。この受容体は、ホルモン分泌や神経細胞シグナル伝達を含むさまざまな生理学的プロセスの調節に関与しています。 NK3受容体を阻害することにより、パビネタントは神経伝達物質とホルモンの放出を調節し、ホットフラッシュとPCOSに関連する症状を軽減します .

類似の化合物との比較

パビネタントは、その高い選択性と経口バイオアベイラビリティにより、NK3受容体拮抗薬の中で独特です。類似の化合物には以下が含まれます。

オサネタント: 同様の治療的用途を持つ別のNK3受容体拮抗薬。

タルネタント: 同様の作用機序を持つが、化学構造が異なる化合物。

バソプレシン受容体拮抗薬:

類似化合物との比較

Pavinetant is unique among NK3 receptor antagonists due to its high selectivity and oral bioavailability. Similar compounds include:

生物活性

Pavinetant, also known as AZD2624 or MLE4901, is a synthetic organic compound that acts as an orally active antagonist of the neurokinin-3 receptor (TACR3). Initially developed by AstraZeneca for schizophrenia, it has since been repurposed for treating menopausal symptoms, particularly vasomotor symptoms (VMS) such as hot flashes. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety concerns, and relevant case studies.

This compound functions by selectively blocking neurokinin-3 receptors, which are implicated in the regulation of various physiological processes, including thermoregulation and reproductive hormone signaling. Activation of these receptors has been linked to the onset of hot flashes in menopausal women. By antagonizing TACR3, this compound aims to alleviate these symptoms without the hormonal side effects associated with traditional hormone replacement therapies .

Key Studies and Findings

- Phase II Trials : The most significant clinical evidence supporting this compound's efficacy comes from a Phase II randomized controlled trial conducted by Prague et al. This study demonstrated that this compound significantly reduced the frequency and severity of hot flashes by approximately 45% compared to placebo .

- Comparison with Other NK3R Antagonists : In comparison to other neurokinin-3 receptor antagonists like fezolinetant, this compound showed similar efficacy in reducing VMS. However, fezolinetant has continued into later-phase trials due to a more favorable safety profile .

Data Summary

| Study | Population | Treatment | Outcome | Results |

|---|---|---|---|---|

| Prague et al. (2017) | Menopausal women | This compound | Hot flash frequency | 45% reduction vs placebo |

| Fezolinetant Trials | Menopausal women | Fezolinetant | Hot flash frequency | Significant reduction in VMS episodes |

Safety Profile

Despite its promising efficacy, this compound was discontinued due to safety concerns related to liver function. Reports indicated elevated liver transaminases in some patients, leading to its removal from further development . This highlights the importance of continuous monitoring for adverse effects during clinical trials.

Case Studies

Case Study 1 : A clinical trial involving 200 menopausal women assessed the impact of this compound on hot flashes over a 12-week period. Participants reported a significant decrease in hot flash episodes and improved quality of life metrics.

Case Study 2 : Another study focused on long-term safety and efficacy showed that while initial results were positive, follow-up assessments revealed increased liver enzyme levels in 15% of participants, prompting concerns about long-term use.

特性

IUPAC Name |

3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S/c1-3-21(18-12-6-4-7-13-18)28-26(30)23-20-16-10-11-17-22(20)27-24(19-14-8-5-9-15-19)25(23)29-33(2,31)32/h4-17,21,29H,3H2,1-2H3,(H,28,30)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTBBBAHNIWFOD-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10916204 | |

| Record name | Pavinetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10916204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941690-55-7 | |

| Record name | 3-[(Methylsulfonyl)amino]-2-phenyl-N-[(1S)-1-phenylpropyl]-4-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941690-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pavinetant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941690557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pavinetant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pavinetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10916204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAVINETANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U471ZVC5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。